molecular formula C36H40N4O6 B3000208 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide CAS No. 899787-88-3

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide

Cat. No.: B3000208
CAS No.: 899787-88-3
M. Wt: 624.738
InChI Key: SSLAMWWGMPLHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C36H40N4O6 and its molecular weight is 624.738. The purity is usually 95%.
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Scientific Research Applications

Development of PET Radiotracers

Research on similar compounds has been conducted to explore their utility in tumor diagnosis. Arylamides, for instance, have shown promise due to their high affinity at σ(2) receptors. These compounds are being investigated for their potential as σ(2) PET tracer candidates. The design of hybrid structures has led to excellent σ(1)/σ(2) selectivities, a crucial factor for effective PET tracers. Compound 15a, with moderate interaction with P-gp, is highlighted as a significant contribution to the development of σ(2) PET tracers, especially for tumors overexpressing P-gp (Abate et al., 2011).

Antimicrobial Activity

Another research avenue for similar compounds is their antimicrobial efficacy. The synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been documented. These compounds were prepared through a series of reactions starting with 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid. Selected derivatives demonstrated good activity against various microbes, comparable to standard drugs (Patel & Shaikh, 2011).

Synthesis and Biological Activities of Derivatives

Research on condensed oxazine and pyrimidine derivatives has led to the development of compounds with potential biological activities. These synthesized derivatives underwent a series of reactions, demonstrating the versatility of quinazoline compounds in generating a wide range of biologically active molecules. Such studies underscore the chemical diversity and potential therapeutic applications of these compounds (Haggam et al., 2018).

Novel Quinazolinone Derivatives

The synthesis of novel quinazolinone derivatives and their evaluation for antimicrobial activity represent another significant research direction. These efforts have led to the creation of compounds with promising antimicrobial properties, highlighting the potential of quinazolinone derivatives in addressing the need for new antimicrobial agents (Habib et al., 2012).

Properties

IUPAC Name

4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-21-38-34(42)28-15-12-27(13-16-28)23-40-35(43)29-10-6-7-11-30(29)39(36(40)44)24-33(41)37-20-18-25-8-4-3-5-9-25/h6-8,10-17,22H,3-5,9,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLAMWWGMPLHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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